Tert-butyl 3-(hydroxymethyl)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate

Lipophilicity Solubility Drug‑likeness

Tert‑butyl 3‑(hydroxymethyl)‑2,5‑diazabicyclo[2.2.2]octane‑2‑carboxylate (CAS 2167272‑66‑2) is a conformationally constrained 2,5‑diazabicyclo[2.2.2]octane derivative that carries an N‑Boc protecting group and a free hydroxymethyl substituent. The rigid [2.2.2] bicyclic framework restricts conformational freedom, imparting predictable spatial orientation of the two nitrogen atoms and the hydroxymethyl handle.

Molecular Formula C12H22N2O3
Molecular Weight 242.31 g/mol
Cat. No. B13010759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-(hydroxymethyl)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate
Molecular FormulaC12H22N2O3
Molecular Weight242.31 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C2CCC(C1CO)NC2
InChIInChI=1S/C12H22N2O3/c1-12(2,3)17-11(16)14-8-4-5-9(13-6-8)10(14)7-15/h8-10,13,15H,4-7H2,1-3H3
InChIKeyKNQXNBJHNWLFJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert‑Butyl 3‑(Hydroxymethyl)‑2,5‑diazabicyclo[2.2.2]octane‑2‑carboxylate – A Rigid Bicyclic Diamine Scaffold for Orthogonal Derivatization


Tert‑butyl 3‑(hydroxymethyl)‑2,5‑diazabicyclo[2.2.2]octane‑2‑carboxylate (CAS 2167272‑66‑2) is a conformationally constrained 2,5‑diazabicyclo[2.2.2]octane derivative that carries an N‑Boc protecting group and a free hydroxymethyl substituent [1]. The rigid [2.2.2] bicyclic framework restricts conformational freedom, imparting predictable spatial orientation of the two nitrogen atoms and the hydroxymethyl handle. This architecture makes the compound a versatile intermediate for medicinal chemistry programs—particularly for the synthesis of β‑lactamase inhibitors, orexin receptor ligands, and other bioactive molecules that require a pre‑organized diamine core [2].

Why In‑Class 2,5‑Diazabicyclo[2.2.2]octane Scaffolds Cannot Simply Replace Tert‑Butyl 3‑(Hydroxymethyl)‑2,5‑diazabicyclo[2.2.2]octane‑2‑carboxylate


Although several 2,5‑diazabicyclo[2.2.2]octane derivatives are commercially available, the simultaneous presence of a Boc‑protected endocyclic nitrogen and an exocyclic hydroxymethyl group on the same scaffold creates a unique reactivity profile that is absent in simpler analogs such as tert‑butyl (1S,4S)‑2,5‑diazabicyclo[2.2.2]octane‑2‑carboxylate (CAS 944238‑89‑5) or the fully deprotected 2,5‑diazabicyclo[2.2.2]octane [1]. Substituting these analogs forfeits the ability to perform orthogonal functionalization—the Boc group can be cleaved to unmask one amine for further elaboration, while the hydroxymethyl group remains available for esterification, oxidation, or Mitsunobu‑type reactions. Conversely, using a simple Boc‑piperazine analog sacrifices the conformational rigidity that is essential for target‑binding pre‑organization in lead optimization campaigns [1]. The quantitative evidence below demonstrates that these structural distinctions translate into measurable differences in lipophilicity, hydrogen‑bonding capacity, and synthetic utility.

Quantitative Differentiation Evidence for Tert‑Butyl 3‑(Hydroxymethyl)‑2,5‑diazabicyclo[2.2.2]octane‑2‑carboxylate


Reduced Lipophilicity (ΔXLogP3 = –0.6) Relative to the Non‑Hydroxymethyl Analog Enhances Aqueous Solubility Potential

The target compound exhibits an XLogP3 value of 0.5, whereas the direct comparator tert‑butyl (1S,4S)‑2,5‑diazabicyclo[2.2.2]octane‑2‑carboxylate—which lacks the hydroxymethyl group—shows an XLogP3 of 1.1 [1][2]. The ΔXLogP3 of –0.6 corresponds to a calculated ≈3.2‑fold increase in predicted aqueous solubility (based on the linear free‑energy relationship of logS ≈ –logP), a meaningful shift for early‑stage lead optimization where solubility‑limited absorption is a concern.

Lipophilicity Solubility Drug‑likeness

Increased Hydrogen‑Bond Donor Capacity (HBD = 2 vs. 1) Facilitates Key Target‑Binding Interactions

The target compound possesses two hydrogen‑bond donor atoms (the secondary amine and the hydroxymethyl OH), while the comparator tert‑butyl (1S,4S)‑2,5‑diazabicyclo[2.2.2]octane‑2‑carboxylate has only one (the secondary amine) [1][2]. The additional donor allows the target to participate in a bifurcated H‑bond network—a feature exploited in the design of β‑lactamase inhibitors where interaction with the conserved Ser‑70 or Asn‑132 residues is critical [3].

Hydrogen bonding Structure‑Based Drug Design Pharmacophore

Orthogonal Reactive Handles: Boc‑Protected Amine and Free Hydroxymethyl Enable Step‑Economical Syntheses

The target compound’s Boc‑protected bridgehead nitrogen and the free hydroxymethyl group at the 3‑position represent a fully orthogonal protection pair. In contrast, the comparator tert‑butyl (1S,4S)‑2,5‑diazabicyclo[2.2.2]octane‑2‑carboxylate lacks a free hydroxyl handle, requiring additional protection/deprotection steps to install a functional group at the equivalent position [1]. Vendor‑reported purities reflect synthetic accessibility: the target is supplied at ≥98 % purity (HPLC) , while the non‑hydroxymethyl analog typically at 97 % (HPLC) , suggesting a slight edge in batch consistency.

Orthogonal protection Synthetic efficiency Intermediate versatility

Conformational Rigidity Differentiates Bicyclic Scaffold from Flexible Piperazine Analogs

The bicyclo[2.2.2]octane core is locked in a chair‑like conformation, whereas the structurally simpler acyclic or piperazine analogs (e.g., tert‑butyl 3‑(hydroxymethyl)piperazine‑1‑carboxylate) populate multiple low‑energy conformers in solution . This conformational flexibility translates into an entropic penalty upon binding that is absent in the rigid bicyclic system. Although no direct binding data exist for the target compound, class‑level comparisons of diazabicyclo[2.2.2]octane versus piperazine cores in published orexin receptor antagonists show a 10‑ to 50‑fold improvement in affinity when the rigid scaffold is employed [1].

Conformational restriction Piperazine replacement Scaffold hopping

Enhanced Synthetic Tractability: Hydroxymethyl as a Latent Leaving Group for C–N and C–O Bond Formation

The hydroxymethyl group can be directly converted to a mesylate, tosylate, or iodide for nucleophilic displacement, or used in Mitsunobu reactions to introduce heteroatom substituents without the need for redox manipulations. By comparison, the non‑hydroxymethyl analog tert‑butyl (1S,4S)‑2,5‑diazabicyclo[2.2.2]octane‑2‑carboxylate requires a C–H activation or ketone enolate trapping step to introduce a functional group at the equivalent position—transformations that are lower‑yielding and less tolerant of sensitive functionality [1]. In a representative patent example, a structurally related hydroxymethyl‑bearing diazabicyclooctane was elaborated to a β‑lactamase inhibitor intermediate in three fewer steps than the corresponding non‑hydroxymethyl scaffold [2].

Late‑stage functionalization Mitsunobu reaction C–N coupling

Optimal Use Cases for Tert‑Butyl 3‑(Hydroxymethyl)‑2,5‑diazabicyclo[2.2.2]octane‑2‑carboxylate Guided by Quantitative Differentiation


Synthesis of Next‑Generation Diazabicyclooctane (DBO) β‑Lactamase Inhibitors with Tailored LogP

The reduced XLogP3 (0.5 vs. 1.1) and additional hydrogen‑bond donor (HBD = 2) make the target compound the preferred starting material for DBO‑based β‑lactamase inhibitors intended for Gram‑negative pathogens, where periplasmic accumulation demands a logD₇.₄ well below 1.0 [1][2]. Using the non‑hydroxymethyl analog forces the team to introduce a polar group late in the synthesis, increasing step count and potentially introducing stereochemical erosion.

Orthogonal Derivatization for Focused Kinase or GPCR Lead Series

In lead optimization campaigns for kinases or GPCRs that require a rigid diamine core with an appended polar substituent, the hydroxymethyl group enables direct esterification, carbamoylation, or oxidation to the aldehyde/carboxylic acid without touching the Boc‑protected amine [1]. This orthogonality avoids the need for temporary protection of the endocyclic secondary amine, saving 2–3 synthetic steps per analog.

Conformation‑Biased Library Design for Fragment‑Based Drug Discovery

The single dominant conformer of the bicyclo[2.2.2]octane core ensures consistent exit‑vector geometry across library members, while the hydroxymethyl group serves as a universal diversification point [1]. This combination reduces the number of conformers sampled in docking calculations and increases the probability of identifying hit fragments with ligand‑efficient binding modes [2].

Precursor to Chiral Building Blocks via Enzymatic or Chemical Resolution

Although the target compound is racemic, the hydroxymethyl group provides a substrate for lipase‑catalyzed kinetic resolution (e.g., CAL‑B), delivering enantiopure intermediates for asymmetric synthesis of DBO‑type inhibitors [1]. The non‑hydroxymethyl comparator lacks this functional handle, limiting resolution strategies to salt‑formation or chiral chromatography alone [2].

Quote Request

Request a Quote for Tert-butyl 3-(hydroxymethyl)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.